

# A Preliminary Investigation of 4-Oxo-Isotretinoin Bioactivity: An In-Depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Oxo-isotretinoin

Cat. No.: B12441823

[Get Quote](#)

For Distribution to Researchers, Scientists, and Drug Development Professionals

## Abstract

**4-oxo-isotretinoin**, the principal active metabolite of the widely prescribed anti-acne medication isotretinoin, has emerged as a molecule of significant interest in dermatological and oncological research. Historically viewed as a catabolic byproduct, emerging evidence now firmly establishes **4-oxo-isotretinoin** as a biologically active retinoid with a distinct pharmacological profile. This technical guide provides a comprehensive framework for the preliminary investigation of **4-oxo-isotretinoin**'s bioactivity. It is designed to equip researchers with the foundational knowledge and detailed methodologies required to explore its molecular mechanisms and therapeutic potential. This document eschews a rigid template, instead offering a logically structured narrative that delves into the causality behind experimental choices, ensuring scientific integrity and fostering a deeper understanding of this promising compound.

## Introduction: The Rationale for Investigating 4-Oxo-Isotretinoin

Isotretinoin (13-cis-retinoic acid) has revolutionized the treatment of severe acne, yet its precise mechanism of action remains a subject of ongoing investigation. A compelling hypothesis posits that isotretinoin functions, at least in part, as a prodrug, with its biological effects mediated by its metabolites<sup>[1]</sup>. Among these, **4-oxo-isotretinoin** is the most abundant in

human plasma following oral administration of the parent drug[2][3][4]. Its extended half-life compared to isotretinoin suggests a prolonged therapeutic window and a significant contribution to the overall clinical efficacy and side-effect profile of isotretinoin therapy[5][6].

Preliminary studies have demonstrated that **4-oxo-isotretinoin** possesses a range of biological activities, including the ability to modulate gene expression, inhibit cell proliferation, and induce cell differentiation[7][8][9]. These findings underscore the necessity of a systematic investigation into its bioactivity to fully comprehend the pharmacology of isotretinoin and to explore the potential of **4-oxo-isotretinoin** as a standalone therapeutic agent. This guide will provide the technical framework for such an investigation, encompassing *in vitro* and *in vivo* methodologies.

## In Vitro Bioactivity Assessment: A Multi-pronged Approach

The *in vitro* evaluation of **4-oxo-isotretinoin** is a critical first step in characterizing its biological effects at the cellular and molecular levels. A multi-pronged approach targeting key cell types and biological processes is recommended.

### Foundational Cell-Based Assays

A primary and straightforward method to assess the bioactivity of **4-oxo-isotretinoin** is to determine its effect on cell proliferation and viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric assay for this purpose.

Recommended Cell Lines:

- Human Sebocytes (e.g., SEB-1, SZ95): To investigate the direct effects on sebaceous gland function, a key target in acne treatment[1][2][5][6].
- Human Epidermal Keratinocytes (e.g., HaCaT, NHEK): To assess the impact on epidermal differentiation and proliferation[4][10][11].
- Retinoid-Sensitive Cancer Cell Lines (e.g., UM-SCC-22A, neuroblastoma cell lines): To explore potential anti-neoplastic properties[7].

### Experimental Protocol: MTT Assay

- Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treatment: Treat the cells with a range of concentrations of **4-oxo-isotretinoin** (and isotretinoin as a positive control) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) must be included.
- MTT Addition: Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Retinoids are known to influence keratinocyte differentiation, a process crucial for maintaining skin barrier function. This can be assessed by examining the expression of specific differentiation markers.

### Experimental Protocol: Keratinocyte Differentiation Assay

- Cell Culture: Culture normal human epidermal keratinocytes (NHEK) in a low-calcium medium to maintain them in a proliferative state.
- Induction of Differentiation: Induce differentiation by switching to a high-calcium medium.
- Treatment: Concurrently, treat the cells with various concentrations of **4-oxo-isotretinoin**.
- Endpoint Analysis: After a suitable incubation period (e.g., 72 hours), assess the expression of differentiation markers such as Keratin 1, Keratin 10, and involucrin using qRT-PCR or Western blotting.

## Mechanistic Assays: Unraveling the Molecular Pathways

Understanding the molecular mechanisms underlying the bioactivity of **4-oxo-isotretinoin** is paramount. This involves investigating its interaction with nuclear retinoid receptors and its impact on downstream signaling pathways.

A competitive radioligand binding assay is the gold standard for determining the binding affinity of a compound to its receptor.

Experimental Protocol: Competitive Radioligand Binding Assay[\[2\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Receptor Source: Utilize nuclear extracts from cells overexpressing specific RAR ( $\alpha$ ,  $\beta$ ,  $\gamma$ ) and RXR ( $\alpha$ ,  $\beta$ ,  $\gamma$ ) isoforms or commercially available purified recombinant receptor proteins.
- Radioligand: Use a high-affinity radiolabeled ligand, such as [ $^3$ H]-all-trans-retinoic acid for RARs and [ $^3$ H]-9-cis-retinoic acid for RXRs.
- Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand, and a serial dilution of unlabeled **4-oxo-isotretinoin**.
- Reaction Initiation and Incubation: Add the receptor preparation to initiate the binding reaction and incubate to reach equilibrium.
- Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
- Detection: Measure the radioactivity on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the **4-oxo-isotretinoin** concentration to determine the IC<sub>50</sub> value. Calculate the inhibition constant (K<sub>i</sub>) using the Cheng-Prusoff equation.

A luciferase reporter gene assay can be used to assess the ability of **4-oxo-isotretinoin** to activate transcription through RAR/RXR heterodimers.

Experimental Protocol: Dual-Luciferase Reporter Assay[\[14\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an expression vector for the desired RAR and RXR isoforms, a firefly luciferase reporter plasmid containing a retinoic acid response element (RARE), and a Renilla luciferase plasmid for normalization of transfection efficiency.
- Treatment: Treat the transfected cells with varying concentrations of **4-oxo-isotretinoin**.
- Cell Lysis and Luciferase Measurement: Lyse the cells and sequentially measure the firefly and Renilla luciferase activities using a luminometer.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and plot the fold induction relative to the vehicle control to determine the EC50 value (the concentration that elicits a half-maximal response).

To identify the downstream targets of **4-oxo-isotretinoin**, quantitative real-time PCR (qRT-PCR) and Western blotting can be employed.

#### Target Genes and Proteins of Interest:

- Cell Cycle Regulators: p53, FoxO1, p21[19][20]
- Lipid Metabolism Enzymes: Stearoyl-CoA desaturase (SCD), Fatty acid synthase (FASN)[21]
- Inflammatory Cytokines: IL-1 $\beta$ , IL-6, TNF- $\alpha$ [10][22][23][24]
- Keratinocyte Differentiation Markers: Keratin 1, Keratin 10, Involucrin[4][10]

#### Experimental Workflow: Gene and Protein Expression Analysis



[Click to download full resolution via product page](#)

Caption: Workflow for Gene and Protein Expression Analysis.

## In Vivo Bioactivity Assessment: Translating Cellular Effects to a Whole Organism

In vivo studies are essential to validate the findings from in vitro assays and to assess the overall physiological effects of **4-oxo-isotretinoin**. Animal models of acne are particularly relevant for this investigation.

### Animal Models of Acne

This model mimics the inflammatory component of acne.

Experimental Protocol: C. acnes Mouse Model[1][5][6][25][26]

- C. acnes Culture and Inoculum Preparation: Culture C. acnes (formerly P. acnes) under anaerobic conditions and prepare an inoculum in a suitable buffer (e.g., PBS).
- Induction: Administer an intradermal injection of the C. acnes inoculum into the ears of immunocompetent mice.
- Treatment: Administer **4-oxo-isotretinoin** via an appropriate route (e.g., oral gavage, topical application) for a specified duration.
- Monitoring and Endpoint Analysis:
  - Clinical Scoring: Daily monitor and score ear thickness, erythema, and scaling.
  - Histological Analysis: At the end of the study, collect ear tissue for histological examination (H&E staining) to assess inflammation and sebaceous gland morphology.
  - Bacterial Load: Determine the bacterial burden in the tissue by plating homogenates on agar.
  - Cytokine Analysis: Measure the levels of pro-inflammatory cytokines in tissue homogenates using ELISA.

The rabbit ear model is a classic model for studying comedogenesis.

Experimental Protocol: Rabbit Ear Model[27][28][29]

- Induction: Apply a comedogenic agent, such as 2% coal tar, to the inner ear of rabbits daily for a period of two weeks.
- Treatment: Concurrently, treat the animals with **4-oxo-isotretinoin**.
- Endpoint Analysis:
  - Comedone Counting: At the end of the treatment period, count the number of comedones.

- Histological Analysis: Perform histological analysis of the ear tissue to evaluate follicular hyperkeratosis and sebaceous gland size.

## Sebum Production and Composition Analysis

A key mechanism of action of isotretinoin is the reduction of sebum production.

Experimental Protocol: Sebum Analysis[17][30][31][32][33]

- Sebum Collection: Collect sebum from the skin surface of treated and control animals using absorbent papers or solvent washes.
- Lipid Extraction: Extract the lipids from the collection medium using organic solvents.
- Compositional Analysis: Analyze the fatty acid composition of the sebum using techniques such as gas chromatography-mass spectrometry (GC-MS).

## Data Presentation and Interpretation

### Quantitative Data Summary

| Assay                              | Parameter Measured                       | Expected Outcome with Active Retinoid             |
|------------------------------------|------------------------------------------|---------------------------------------------------|
| MTT Assay                          | Cell Viability (IC50)                    | Dose-dependent decrease in cell viability         |
| Keratinocyte Differentiation Assay | Expression of KRT1, KRT10, IVL           | Altered expression of differentiation markers     |
| Radioligand Binding Assay          | Inhibition Constant (Ki)                 | Competitive binding to RARs and/or RXRs           |
| Reporter Gene Assay                | Transcriptional Activation (EC50)        | Dose-dependent activation of RARE-driven reporter |
| C. acnes Mouse Model               | Ear thickness, erythema, cytokine levels | Reduction in inflammatory parameters              |
| Rabbit Ear Model                   | Comedone count, sebaceous gland size     | Reduction in comedone formation and gland size    |

## Signaling Pathway Visualization



[Click to download full resolution via product page](#)

Caption: Proposed Signaling Pathway of **4-Oxo-Isotretinoin**.

## Conclusion and Future Directions

This technical guide provides a robust framework for the initial bioactivity screening of **4-oxo-isotretinoin**. The outlined in vitro and in vivo methodologies will enable researchers to

systematically evaluate its effects on key cellular processes relevant to dermatological and oncological conditions. The data generated from these studies will be instrumental in elucidating the precise role of **4-oxo-isotretinoin** in the therapeutic efficacy of isotretinoin and will pave the way for its potential development as a novel therapeutic agent with an optimized efficacy and safety profile. Future investigations should focus on comprehensive transcriptomic and proteomic analyses to identify novel downstream targets and to further delineate the specific signaling pathways modulated by this active metabolite.

## References

- Brazzell, R. K., Vane, F. M., Ehmann, C. W., & Colburn, W. A. (1983). Pharmacokinetics of isotretinoin during repetitive dosing to patients. *European Journal of Clinical Pharmacology*, 24(5), 695–702. [\[Link\]](#)
- Klaassen, I., Brakenhoff, R. H., Smeets, S. J., van der Zanden, P. H., & van de Kerkhof, P. C. (2001). Metabolism and growth inhibition of four retinoids in head and neck squamous normal and malignant cells. *British journal of cancer*, 85(4), 630–635. [\[Link\]](#)
- Colburn, W. A., Vane, F. M., & Shorter, H. J. (1983). Pharmacokinetics of isotretinoin and its major blood metabolite following a single oral dose to man. *European journal of clinical pharmacology*, 24(5), 689–694. [\[Link\]](#)
- Layton, A. (2009). The use of isotretinoin in acne.
- Tsukada, M., Schröder, M., Roos, T. C., Chandraratna, R. A., Reichert, U., & Merk, H. F. (2000). 13-cis retinoic acid is a pro-drug for all-trans retinoic acid in human sebocytes.
- Agamia, N. F., El-Nagdy, S. A., & El-Ariny, A. F. (2015). A community-based study of acne vulgaris in Alexandria, Egypt.
- Kistowska, M., Meier, B., Proust, T., Feldmeyer, L., Czarnetzki, C., & Yawalkar, N. (2015). Propionibacterium acnes promotes Th1/Th17- and Th1/Th22-oriented T-cell responses in acne lesions.
- Pappas, A., John, M. S., Zouboulis, C. C., & Feingold, K. R. (2009). The role of lipids in acne.
- Beyotime Biotechnology. (n.d.). ELISA Kits.
- Gifford, J. C. (n.d.). Radioligand Binding Assays. Gifford Bioscience.
- Sonawane, P., Cho, H. E., Tagde, A., Verlekar, D., Yin, L., & Singh, S. (2014). Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma. *British journal of pharmacology*, 171(23), 5330–5344. [\[Link\]](#)
- Baron, J. M., Heise, R., Blaner, W. S., & Merk, H. F. (2005). Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro.
- Eckert, R. L., & Rorke, E. A. (1988). Regulation of the expression of epidermal keratinocyte proliferation and differentiation by vitamin A analogs.

- Kim, M. J., Ciletti, N., & Rosenfield, R. L. (2001). The role of specific retinoid receptors in sebocyte growth and differentiation in culture. *Molecular genetics and metabolism*, 74(3), 362–369. [\[Link\]](#)
- Kligman, A. M., & Kwong, T. (1989). The rabbit ear model as an acneogenicity test. 2. Effect of coal tar on follicle and sebaceous gland epithelium tumor induction.
- Panlabs. (n.d.). RARalpha Human Retinoic Acid NHR Binding (Agonist Radioligand) Assay.
- Trivedi, N. R., Cong, Z., Nelson, A. M., Albert, A. J., Rosamilia, L. L., Sivarajah, S., ... & Thiboutot, D. M. (2006). Peroxisome proliferator-activated receptors increase human sebum production.
- Törmä, H. (2008). Regulation of keratin expression by retinoids.
- Wiegand, U. W., Chou, R. C., & Lütkefels, E. (1998). Monitoring of isotretinoin therapy by measuring the plasma levels of isotretinoin and **4-oxo-isotretinoin**: a useful tool for management of severe acne. *Dermatology (Basel, Switzerland)*, 196(1), 114–119. [\[Link\]](#)
- Baron, J. M., Heise, R., Blaner, W. S., & Merk, H. F. (2005). Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro.
- Melior Discovery. (n.d.). Sebum Production (Acne) Mouse Model.
- Ou-Yang, X. L., Zhang, D., Wang, X. P., Yu, S. M., Xiao, Z., Li, W., & Li, C. M. (2022). Nontargeted metabolomics to characterize the effects of isotretinoin on skin metabolism in rabbit with acne. *Frontiers in pharmacology*, 13, 963472. [\[Link\]](#)
- Gomez, E. C. (1981). Differential effect of 13-cis-retinoic acid and an aromatic retinoid (Ro 10-9359) on the sebaceous glands of the hamster flank organ.
- L'Oréal Research and Innovation. (2019). Development of new 3D human ex vivo models to study sebaceous gland lipid metabolism and modulations.
- Melior Discovery. (n.d.). Sebum Production (Acne) Mouse Model.
- Zimmermann, R. (1989). [The rabbit ear model as an acneogenicity test. 2. Effect of coal tar on follicle and sebaceous gland epithelium tumor induction].
- Saurat, J. H. (1995). Retinoids and sebaceous gland activity. *Dermatology (Basel, Switzerland)*, 191(4), 305–311. [\[Link\]](#)
- Arck, P. C., Handjiski, B., Hagen, E., Joachim, R., Klapp, B. F., & Paus, R. (2010). Researchers' Guide to Cytokines: Detection and Analysis with ELISA Kits.
- Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding assays and their analysis. *British journal of pharmacology*, 161(6), 1260–1279. [\[Link\]](#)
- Melnik, B. C. (2015). Acne Transcriptomics: Fundamentals of Acne Pathogenesis and Isotretinoin Treatment.
- Agamia, N., El-Shebini, E., El-Sayed, E., & El-Ghandour, A. (2018). Isotretinoin treatment upregulates the expression of p53 in the skin and sebaceous glands of patients with acne vulgaris. *Journal of the European Academy of Dermatology and Venereology : JEADV*, 32(12), 2189–2195. [\[Link\]](#)

- Yasuda, A. S., Stevison, F., Kelley, M., Wolenski, S., Kirby, J. R., & Isoherranen, N. (2022). Isotretinoin and its Metabolites Alter mRNA of Multiple Enzyme and Transporter Genes In Vitro, but Downregulation of Organic Anion Transporting Polypeptide Does Not Translate to the Clinic.
- Eckhoff, C., & Nau, H. (1990). Identification and quantitation of all-trans- and 13-cis-retinoic acid and 13-cis-4-oxoretinoic acid in human plasma. *The Journal of lipid research*, 31(8), 1445–1454. [\[Link\]](#)
- Ou-Yang, X. L., Zhang, D., Wang, X. P., Yu, S. M., Xiao, Z., Li, W., & Li, C. M. (2022). Nontargeted metabolomics to characterize the effects of isotretinoin on skin metabolism in rabbit with acne. *Frontiers in pharmacology*, 13, 963472. [\[Link\]](#)
- Bora, N., & Devi, J. (2024). A Comprehensive Survey on Models Used for Acnogenesis.
- Kochhar, D. M., & Penner, J. D. (1987). Developmental effects of isotretinoin and **4-oxo-isotretinoin**: the role of metabolism in teratogenicity.
- Wiegand, U. W., Chou, R. C., & Lütkefels, E. (1998). Monitoring of isotretinoin therapy by measuring the plasma levels of isotretinoin and **4-oxo-isotretinoin**. A useful tool for management of severe acne. *Dermatology (Basel, Switzerland)*, 196(1), 114–119. [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. JCI Insight - Propionibacterium acnes–induced immunopathology correlates with health and disease association [\[insight.jci.org\]](https://insight.jci.org)
- 2. pdf.benchchem.com [\[pdf.benchchem.com\]](https://pdf.benchchem.com)
- 3. researchgate.net [\[researchgate.net\]](https://researchgate.net)
- 4. Identification and quantitation of all-trans- and 13-cis-retinoic acid and 13-cis-4-oxoretinoic acid in human plasma - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 5. imavita.com [\[imavita.com\]](https://imavita.com)
- 6. gavinpublishers.com [\[gavinpublishers.com\]](https://gavinpublishers.com)
- 7. Inhibitory effects of 13-cis-retinoic acid on human sebaceous glands - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)

- 8. Endogenous retinoids in the hair follicle and sebaceous gland - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inflammatory cytokine expression in the skin of patients with postherpetic neuralgia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Murine Model for Measuring Sebum Production That Can Be Used to Test Therapeutic Agents for the Management of Acne Vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Differential effect of 13-cis-retinoic acid and an aromatic retinoid (Ro 10-9359) on the sebaceous glands of the hamster flank organ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Acne Transcriptomics: Fundamentals of Acne Pathogenesis and Isotretinoin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isotretinoin treatment upregulates the expression of p53 in the skin and sebaceous glands of patients with acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Spatial transcriptomics reveals altered lipid metabolism and inflammation-related gene expression of sebaceous glands in psoriasis and atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Transcriptomics Analysis Indicates Triflarotene Reverses Acne-Related Gene Expression Changes [frontiersin.org]
- 23. mybiosource.com [mybiosource.com]
- 24. atlantisbioscience.com [atlantisbioscience.com]
- 25. Suppression of *Propionibacterium acnes* Infection and the Associated Inflammatory Response by the Antimicrobial Peptide P5 in Mice | PLOS One [journals.plos.org]
- 26. HR-1 Mice: A New Inflammatory Acne Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Advanced Studies and Applications on Animal Models of Acne [gavinpublishers.com]

- 28. researchgate.net [researchgate.net]
- 29. [The rabbit ear model as an acneogenicity test. 2. Effect of coal tar on follicle and sebaceous gland epithelium tumor induction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. researchgate.net [researchgate.net]
- 32. Development of new 3D human ex vivo models to study sebaceous gland lipid metabolism and modulations - PMC [pmc.ncbi.nlm.nih.gov]
- 33. meliordiscovery.com [meliordiscovery.com]
- To cite this document: BenchChem. [A Preliminary Investigation of 4-Oxo-Isotretinoin Bioactivity: An In-Depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12441823#preliminary-investigation-of-4-oxo-isotretinoin-bioactivity>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)